molecular formula C16H24O4 B8446761 6-(Methoxymethoxy)-2,5,7,8-tetramethylchroman-2-ylmethanol

6-(Methoxymethoxy)-2,5,7,8-tetramethylchroman-2-ylmethanol

Cat. No. B8446761
M. Wt: 280.36 g/mol
InChI Key: JQGLXFODQGLGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04572912

Procedure details

16.1 g of 6-hydroxy-2,5,7,8-tetramethylchroman-2-ylmethanol were dissolved in 70 ml of dry dimethylformamide. 3.0 g of a 50% w/w suspension of sodium hydride in oil (which had been washed with cyclohexane 3 times) were added gradually to the resulting solution at 5°-10° C., with stirring and under a nitrogen stream. The mixture was reacted for 1 hour at room temperature, and then the solution was ice-cooled to 3°-5° C., and 5.5 g of chloromethyl methyl ether dissolved in 40 ml of dry benzene were added dropwise. After the whole of this had been added, the solution was reacted for 1 hour at room temperature. The reaction mixture was then poured into ice-water and extracted with cyclohexane. The extract was washed four times with a 5% w/v aqueous solution of sodium hydroxide, and then with water. It was then dried and the solvent was distilled off under reduced pressure, giving the desired 6-(methoxymethoxy)-2,5,7,8-tetramethylchroman-2-ylmethanol. On thin layer chromatography, the Rf value was 0.45 [silica gel; developing solvent:benzene:ethyl acetate=4:1 by volume].
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([CH3:17])=[C:4]2[C:9](=[C:10]([CH3:13])[C:11]=1[CH3:12])[O:8][C:7]([CH2:15][OH:16])([CH3:14])[CH2:6][CH2:5]2.[H-].[Na+].[CH3:20][O:21][CH2:22]Cl>CN(C)C=O.C1C=CC=CC=1>[CH3:20][O:21][CH2:22][O:1][C:2]1[C:3]([CH3:17])=[C:4]2[C:9](=[C:10]([CH3:13])[C:11]=1[CH3:12])[O:8][C:7]([CH2:15][OH:16])([CH3:14])[CH2:6][CH2:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
16.1 g
Type
reactant
Smiles
OC=1C(=C2CCC(OC2=C(C1C)C)(C)CO)C
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
5.5 g
Type
reactant
Smiles
COCCl
Name
Quantity
40 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring and under a nitrogen stream
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
in oil (which had been washed with cyclohexane 3 times)
ADDITION
Type
ADDITION
Details
were added gradually to the resulting solution at 5°-10° C.
CUSTOM
Type
CUSTOM
Details
The mixture was reacted for 1 hour at room temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 3°-5° C.
ADDITION
Type
ADDITION
Details
were added dropwise
ADDITION
Type
ADDITION
Details
After the whole of this had been added
CUSTOM
Type
CUSTOM
Details
the solution was reacted for 1 hour at room temperature
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with cyclohexane
WASH
Type
WASH
Details
The extract was washed four times with a 5% w/v aqueous solution of sodium hydroxide
CUSTOM
Type
CUSTOM
Details
It was then dried
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COCOC=1C(=C2CCC(OC2=C(C1C)C)(C)CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.